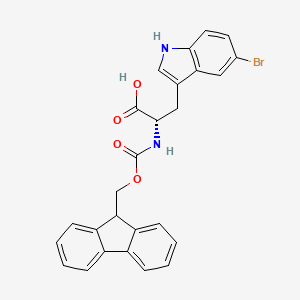

5-Bromo-N-Fmoc-L-tryptophan

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2S)-3-(5-bromo-1H-indol-3-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H21BrN2O4/c27-16-9-10-23-21(12-16)15(13-28-23)11-24(25(30)31)29-26(32)33-14-22-19-7-3-1-5-17(19)18-6-2-4-8-20(18)22/h1-10,12-13,22,24,28H,11,14H2,(H,29,32)(H,30,31)/t24-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAIIUHJPRPJYHV-DEOSSOPVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CNC5=C4C=C(C=C5)Br)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CNC5=C4C=C(C=C5)Br)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H21BrN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

505.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

5-Bromo-N-Fmoc-L-tryptophan chemical properties and CAS 460751-66-0

An In-depth Technical Guide to 5-Bromo-N-Fmoc-L-tryptophan (CAS 460751-66-0): Properties and Applications in Peptide Synthesis

Introduction: The Strategic Advantage of Modified Amino Acids

In the landscape of modern drug discovery and chemical biology, synthetic peptides have emerged as powerful tools and therapeutic agents. Their specificity, efficacy, and relatively low toxicity make them highly attractive candidates. The precise control over a peptide's primary sequence, afforded by methodologies like Solid-Phase Peptide Synthesis (SPPS), allows for the rational design of novel bioactive molecules. A key strategy in this design process is the incorporation of non-canonical or modified amino acids to bestow unique properties upon the final peptide.

This guide focuses on one such critical building block: 5-Bromo-N-α-Fmoc-L-tryptophan (Fmoc-Trp(5-Br)-OH) . This derivative of L-tryptophan is distinguished by two key modifications: the fluorenylmethoxycarbonyl (Fmoc) group protecting the α-amine and a bromine atom substituted at the 5-position of the indole side chain. The Fmoc group is central to the most widely used orthogonal SPPS strategy, enabling iterative and controlled chain elongation.[1][2] The 5-bromo modification, however, is a strategic functionalization. It serves not only to modulate the electronic and steric properties of the tryptophan side chain but also acts as a versatile chemical handle for further derivatization, enhancing the potential for creating peptides with improved pharmacological profiles, such as better binding affinities or stability.[3]

This document, intended for researchers, scientists, and professionals in drug development, provides a comprehensive overview of the chemical properties of this compound, its practical application in SPPS, and its significance in the synthesis of advanced peptide structures.

Core Chemical and Physical Properties

A thorough understanding of the physicochemical properties of an amino acid derivative is fundamental to its successful application in synthesis. This compound is a stable, white to off-white solid that is readily handled under standard laboratory conditions.[3][4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 460751-66-0 | [3][4][5][6][7][8] |

| Molecular Formula | C₂₆H₂₁BrN₂O₄ | [3][5][6][8] |

| Molecular Weight | 505.4 g/mol | [3][6][7] |

| Appearance | White to off-white or pale yellow solid | [3][4] |

| Melting Point | 190 - 200 °C | [3] |

| Purity | ≥95% to ≥99.5% (Method-dependent, e.g., HPLC) | [3][8] |

| Predicted Boiling Point | 746.1 ± 60.0 °C | [4] |

| Predicted Density | 1.521 ± 0.06 g/cm³ | [4] |

| Synonyms | Fmoc-L-Trp(5-Br)-OH, Fmoc-5-bromo-L-tryptophan | [3][6][7] |

Storage and Handling: For optimal stability and to prevent degradation, this compound should be stored in a cool, dry environment, typically at temperatures between 2-8 °C.[3] It should be protected from light and moisture.

The Role and Rationale in Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

Fmoc-SPPS is a cyclical process involving the sequential addition of N-α-protected amino acids to a growing peptide chain that is covalently linked to an insoluble resin support.[2][9] Fmoc-Trp(5-Br)-OH is designed explicitly for seamless integration into this workflow.

The N-α-Fmoc Protecting Group

The Fmoc group is the cornerstone of the strategy. Its lability to basic conditions, typically a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF), allows for its selective removal without compromising the acid-labile protecting groups on amino acid side chains or the bond linking the peptide to the resin.[1] This orthogonality is crucial for synthesizing complex peptides with a diverse array of functional groups. The removal of the Fmoc group generates a free N-terminal amine on the resin-bound peptide, which is then ready for coupling with the next activated Fmoc-amino acid.[10]

The 5-Bromo Indole Side Chain: A Multifunctional Modification

The tryptophan side chain is often a site of undesirable modifications during peptide synthesis, particularly during the final acid-mediated cleavage step.[11] Electrophilic species generated from cleaved side-chain protecting groups can attack the electron-rich indole ring. While the indole nitrogen can be protected (e.g., with a Boc group) to mitigate some of these side reactions, the introduction of a halogen at the 5-position offers distinct advantages:

-

Enhanced Pharmacological Properties: Halogenation can significantly alter the electronic distribution and lipophilicity of the indole ring. This can lead to improved binding affinity and selectivity for biological targets, a critical aspect in the development of peptide-based therapeutics for fields like neurology and oncology.[3]

-

Biophysical Probe: The bromine atom can serve as a heavy-atom probe in X-ray crystallography to aid in structure determination. Its unique spectroscopic signature can also be exploited in other analytical techniques.

-

Chemical Handle: The carbon-bromine bond is a versatile functional group that can participate in various post-synthetic modifications, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira). This allows for the site-specific introduction of complex moieties after the main peptide backbone has been assembled, opening avenues for creating novel peptide conjugates and macrocycles.

Experimental Protocols: A Practical Guide

The following protocols provide a validated, step-by-step framework for the use of Fmoc-Trp(5-Br)-OH in a typical manual Fmoc-SPPS workflow.

Diagram: The Fmoc-SPPS Cycle

Sources

- 1. chempep.com [chempep.com]

- 2. Fmoc Solid-Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound | 460751-66-0 [chemicalbook.com]

- 5. aablocks.com [aablocks.com]

- 6. advancedchemtech.com [advancedchemtech.com]

- 7. chempep.com [chempep.com]

- 8. 460751-66-0,this compound-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 9. peptide.com [peptide.com]

- 10. chem.uci.edu [chem.uci.edu]

- 11. peptide.com [peptide.com]

Harnessing the Power of Bromine: An In-depth Technical Guide to Anomalous Scattering in X-ray Crystallography

Introduction: Overcoming the Phase Problem with Anomalous Scattering

In the pursuit of understanding biological function at a molecular level, X-ray crystallography stands as a cornerstone technique, providing high-resolution three-dimensional structures of macromolecules. However, the path from a diffracting crystal to a final atomic model is not direct. The fundamental challenge lies in the "phase problem": while diffraction experiments yield the amplitudes of the scattered X-rays, the crucial phase information is lost.[1] Experimental phasing methods are indispensable for de novo structure determination, and among these, those leveraging anomalous scattering have become particularly powerful.[1][2]

Anomalous X-ray scattering is a phenomenon that occurs when the wavelength of the incident X-rays is near an absorption edge of an atom in the crystal.[3][4] This results in a change in both the magnitude and phase of the scattered X-rays from that atom, an effect that can be measured and exploited to determine the phases of all reflections.[3][5] While native proteins, composed primarily of light atoms like carbon, nitrogen, and oxygen, exhibit negligible anomalous scattering at typical X-ray wavelengths, the incorporation of heavier atoms provides a powerful handle to solve the phase problem.[3]

This guide focuses on a particularly effective strategy: the use of brominated amino acids. Bromine, with its K-edge at a convenient energy for synchrotron sources, provides a strong anomalous signal, making it an excellent tool for Single-wavelength Anomalous Dispersion (SAD) and Multi-wavelength Anomalous Dispersion (MAD) experiments.[2][6] We will delve into the theoretical underpinnings, practical methodologies, and data analysis strategies for successfully employing brominated amino acids to unlock novel protein structures.

The Principle of Anomalous Scattering with Bromine

The atomic scattering factor, f, which describes how an atom scatters X-rays, is a complex number composed of a normal component (f0) and an anomalous component (f' + if").[5]

-

f0 : This is the normal, or Thomson, scattering, which is proportional to the number of electrons in the atom and depends on the scattering angle.[5]

-

f' and f" : These are the real and imaginary components of the anomalous scattering, respectively. They are highly dependent on the X-ray wavelength, especially near an element's absorption edge, but are largely independent of the scattering angle.[7]

The presence of the imaginary component, f", leads to a breakdown of Friedel's Law, which states that the intensities of diffraction spots from planes (h,k,l) and (-h,-k,-l) are equal. The differences in intensity between these "Bijvoet pairs" are directly related to the phase information of the heavy atom substructure. By locating the positions of the anomalous scatterers (in this case, bromine atoms), one can calculate initial phases for the entire protein structure.

Methodologies for Incorporating Brominated Amino Acids

The successful application of this technique hinges on the efficient and site-specific incorporation of brominated amino acids into the target protein. Several strategies can be employed, each with its own set of advantages and considerations.

In Vivo Incorporation

Metabolic labeling is a common approach for introducing non-canonical amino acids into proteins. This involves supplementing the expression media with the desired brominated amino acid, which is then incorporated by the cellular machinery during protein synthesis.

Protocol for In Vivo Incorporation in E. coli

-

Strain Selection: Utilize an auxotrophic E. coli strain that cannot synthesize the amino acid you intend to replace (e.g., a tyrosine or tryptophan auxotroph).

-

Media Preparation: Grow the cells in a minimal medium containing all essential nutrients except for the target amino acid.

-

Induction and Supplementation: Induce protein expression and supplement the culture with the brominated amino acid analog (e.g., 3-bromotyrosine or 5-bromotryptophan).

-

Harvesting and Purification: After a suitable incubation period, harvest the cells and purify the protein using standard chromatographic techniques.

Causality Behind Experimental Choices:

-

Auxotrophic Strain: This is crucial to prevent the endogenous synthesis of the natural amino acid, thereby maximizing the incorporation of the brominated analog.

-

Minimal Medium: This ensures that the cells are dependent on the supplemented amino acids for growth and protein synthesis.

Enzymatic Bromination

Recent advances have enabled the enzymatic bromination of proteins, offering a high degree of specificity.[8][9] This method often utilizes engineered halogenases that can modify specific residues, such as tryptophan, on a protein.[8][9]

Workflow for Enzymatic Bromination:

-

Protein Expression and Purification: Express and purify the target protein.

-

Enzymatic Reaction: Incubate the purified protein with a suitable halogenase, a bromide source, and necessary cofactors.

-

Purification of Brominated Protein: Purify the brominated protein from the reaction mixture.

This approach is particularly useful for proteins that are difficult to express in auxotrophic strains or when precise control over the bromination site is required.[10]

Comparison of Incorporation Methods

| Method | Advantages | Disadvantages |

| In Vivo (Metabolic Labeling) | High incorporation efficiency, relatively straightforward for prokaryotic systems. | Can be toxic to cells, may require optimization of growth conditions, not always suitable for eukaryotic expression. |

| Enzymatic Bromination | High specificity, can be performed post-purification.[9] | Requires a specific halogenase, may not be applicable to all proteins, potential for incomplete modification. |

Crystallization and Data Collection Strategies

Crystallization of Brominated Proteins

The incorporation of brominated amino acids can sometimes alter the solubility and crystallization behavior of a protein.[11] It is often necessary to re-screen crystallization conditions.

Key Considerations:

-

Protein Purity: Ensure the brominated protein is highly pure to facilitate crystallization.

-

Screening: Perform extensive crystallization screening using commercially available kits.

-

Optimization: Optimize initial hits by varying precipitant concentration, pH, and temperature.

-

In Situ Proteolysis: For proteins with flexible regions that hinder crystallization, limited in situ proteolysis can be employed to trim disordered segments.[12]

Optimizing the Anomalous Signal: Data Collection

The success of a SAD or MAD experiment relies on collecting high-quality diffraction data with a significant anomalous signal. Modern synchrotron sources are essential for this, as they provide the tunable, high-intensity X-ray beams required.[3]

Step-by-Step Data Collection Protocol (SAD):

-

Crystal Mounting and Cryo-protection: Mount the crystal in a cryo-loop and flash-cool it in liquid nitrogen to minimize radiation damage.

-

X-ray Fluorescence Scan: Perform an X-ray fluorescence scan at the synchrotron beamline to precisely determine the bromine K-absorption edge.

-

Wavelength Selection: For a SAD experiment, select a wavelength at or near the peak of the f" spectrum to maximize the anomalous signal. A suitable choice for bromine is approximately 0.92 Å.[6]

-

Data Collection Strategy:

-

Collect a highly redundant dataset (multiplicity > 7 is recommended).[6]

-

Employ an inverse-beam strategy to accurately measure Bijvoet pairs.

-

Use a small wedge size and multiple passes to mitigate the effects of radiation damage.

-

-

Data Processing: Process the diffraction data using software packages like XDS or HKL2000, paying close attention to scaling and merging statistics.

Trustworthiness through Self-Validation:

The quality of the anomalous signal can be assessed during data processing. Key indicators include the anomalous correlation coefficient and the signal-to-noise ratio of the anomalous differences. These metrics provide immediate feedback on the success of the data collection strategy.

Phase Determination and Structure Refinement

Once high-quality anomalous data has been collected and processed, the next step is to determine the initial phases and build an atomic model.

Substructure Solution and Phasing

Specialized software is used to locate the positions of the bromine atoms from the anomalous differences.

Recommended Software:

-

PHENIX (phenix.autosol): A highly automated pipeline that performs substructure determination, phasing, density modification, and initial model building.[1]

-

CCP4 Suite (CRANK2, SHELX): A comprehensive suite of programs for all aspects of crystallographic structure determination.[13]

-

SOLVE/RESOLVE: Automated tools for MIR and MAD phasing.[13]

The output of this step is an initial set of experimental phases and an electron density map.

Model Building and Refinement

The initial electron density map is often of sufficient quality to allow for automated or manual model building using programs like Coot.[13] The resulting model is then refined against the experimental data to improve its accuracy and agreement with the observed diffraction pattern.

Troubleshooting Common Challenges

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Low Incorporation of Brominated Amino Acid | Toxicity of the analog, inefficient uptake by the cell, degradation of the analog. | Optimize growth conditions (temperature, concentration of analog), use a different auxotrophic strain, consider enzymatic bromination. |

| Poorly Diffracting or No Crystals | Protein instability, incorrect folding due to the analog, altered solubility. | Re-screen a wide range of crystallization conditions, perform buffer optimization, use additives to stabilize the protein. |

| Weak Anomalous Signal | Low occupancy of bromine atoms, radiation damage, incorrect wavelength selection. | Ensure high incorporation levels, collect data from multiple crystals, use a lower X-ray dose, carefully perform an XRF scan to determine the optimal wavelength. Radiation damage can be a significant issue, as it can lead to the specific cleavage of the carbon-bromine bond.[2][14] |

| Difficulty in Substructure Solution | High non-crystallographic symmetry, pseudo-symmetry, poor data quality. | Collect data to higher resolution, try different substructure solution programs, carefully check space group assignment. |

Conclusion

The use of brominated amino acids for anomalous scattering experiments is a robust and powerful technique for solving the phase problem in X-ray crystallography. With the increasing accessibility of synchrotron radiation and sophisticated software for data analysis, this method has become a valuable tool in the structural biologist's arsenal. By carefully considering the strategies for incorporation, crystallization, and data collection outlined in this guide, researchers can significantly increase their chances of success in determining novel macromolecular structures, thereby accelerating drug discovery and our fundamental understanding of biological processes.

References

-

Arnold, E., et al. (2014). Rapid experimental SAD phasing and hot-spot identification with halogenated fragments. Acta Crystallographica Section D: Biological Crystallography, 70(Pt 5), 1490–1499. [Link]

-

Wikipedia. (n.d.). Anomalous X-ray scattering. Retrieved from [Link]

-

PHENIX. (n.d.). Experimental Phasing. Retrieved from [Link]

-

Scilit. (n.d.). Anomalous X-Ray Scattering. Retrieved from [Link]

-

Botha, S. (2021, November 2). Experimental Phasing Methods in Protein Crystallography. YouTube. Retrieved from [Link]

-

Beck, T., et al. (2010). The magic triangle goes MAD: experimental phasing with a bromine derivative. Acta Crystallographica Section D: Biological Crystallography, 66(Pt 4), 447–455. [Link]

-

Hendrickson, W. A. (2014). Facing the phase problem. Acta Crystallographica Section A: Foundations and Advances, 70(Pt 4), 366–384. [Link]

-

ChemistryViews. (2023, November 30). Enzymatic Bromination of Proteins at C-Terminal Tryptophan. Retrieved from [Link]

-

Merritt, E. A. (n.d.). X-ray Anomalous Scattering. University of Washington. Retrieved from [Link]

-

Hendrickson, W. A. (2000). Anomalous Diffraction in Crystallographic Phase Evaluation. Annu. Rev. Biophys. Biomol. Struct., 29, 71-106. [Link]

-

Pike, A. C. W., et al. (2016). An overview of heavy-atom derivatization of protein crystals. Acta Crystallographica Section D: Structural Biology, 72(Pt 3), 303–318. [Link]

-

D'Este, E., et al. (2021). Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics. Molecules, 26(11), 3196. [Link]

-

Montua, N., et al. (2023). Enzymatic Peptide and Protein Bromination: The BromoTrp Tag. Angewandte Chemie International Edition, 62(52), e202314961. [Link]

-

Helliwell, J. R. (2018). Anomalous scattering in structural chemistry and biology. Crystallography Reviews, 24(3), 177-249. [Link]

-

RCSB PDB. (2023, February 15). Crystallography Software. Retrieved from [Link]

-

Garman, E. F. (1999). Heavy-atom derivatization. Acta Crystallographica Section D: Biological Crystallography, 55(Pt 10), 1641–1653. [Link]

-

Montua, N., et al. (2023). Enzymatic Peptide and Protein Bromination: The BromoTrp Tag. Angewandte Chemie, 135(52), e202314961. [Link]

-

CCP4. (n.d.). Macromolecular Crystallography Links. Retrieved from [Link]

-

Ennifar, E., et al. (2002). X-ray-induced debromination of nucleic acids at the Br K absorption edge and implications for MAD phasing. Acta Crystallographica Section D: Biological Crystallography, 58(Pt 7), 1142–1147. [Link]

-

Hampton Research. (n.d.). Heavy Atom ScreensTM. Retrieved from [Link]

-

Quanterix. (n.d.). Software for Spatial Biology. Retrieved from [Link]

-

Argonne National Laboratory. (2007, March 7). New crystallization method to ease study of protein structures. Retrieved from [Link]

-

The Royal Institution. (2014, April 2). Understanding Crystallography - Part 1: From Proteins to Crystals. YouTube. Retrieved from [Link]

-

Quastel, J. H., & Yates, E. D. (1934). Removal of bromine from the blood in cases of mental disorder. The Biochemical Journal, 28(4), 1530–1535. [Link]

-

Leslie's Pool Supplies. (n.d.). Pool Supplies, Service & Repair. Retrieved from [Link]

Sources

- 1. Experimental Phasing [phenix-online.org]

- 2. The magic triangle goes MAD: experimental phasing with a bromine derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anomalous X-ray scattering - Wikipedia [en.wikipedia.org]

- 4. Anomalous X-Ray Scattering | Scilit [scilit.com]

- 5. journals.iucr.org [journals.iucr.org]

- 6. Rapid experimental SAD phasing and hot-spot identification with halogenated fragments - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anomalous Diffraction in Crystallographic Phase Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemistryviews.org [chemistryviews.org]

- 9. researchgate.net [researchgate.net]

- 10. Making sure you're not a bot! [pub.uni-bielefeld.de]

- 11. harlanteklad.cn [harlanteklad.cn]

- 12. anl.gov [anl.gov]

- 13. rcsb.org [rcsb.org]

- 14. researchgate.net [researchgate.net]

Methodological & Application

On-Resin Suzuki-Miyaura Cross-Coupling of 5-Bromo-Tryptophan Peptides

Topic: On-resin Suzuki-Miyaura cross-coupling of 5-bromo-tryptophan peptides Content Type: Detailed Application Note and Protocol Audience: Researchers, scientists, and drug development professionals

Application Note & Protocol: Late-Stage Diversification & Peptide Stapling

Abstract & Strategic Value

The modification of Tryptophan (Trp) residues remains a frontier in peptide engineering due to the indole ring's unique electronic properties and its frequent role in protein-protein interactions. While traditional cysteine or lysine bioconjugation is ubiquitous, 5-bromo-tryptophan (5-Br-Trp) offers a bio-orthogonal handle for forming carbon-carbon bonds via Palladium-catalyzed cross-coupling.

Performing this reaction on-resin (solid-phase) presents a distinct strategic advantage: it allows for the rapid generation of peptide libraries (stapled peptides, biaryl markers, fluorescent probes) without the purification bottlenecks associated with solution-phase chemistry. However, the solid-phase environment introduces diffusion limitations and catalyst poisoning risks that demand a specialized protocol.

This guide details a robust, field-proven system using Pd₂(dba)₃ and the water-soluble Buchwald ligand sSPhos , optimized for microwave-assisted synthesis.

Mechanistic Insight: The Solid-Phase Challenge

The Suzuki-Miyaura Coupling (SMC) follows the canonical Pd(0)/Pd(II) catalytic cycle: Oxidative Addition , Transmetallation , and Reductive Elimination . On-resin, however, two steps become rate-limiting bottlenecks:

-

Oxidative Addition: The heterogeneous nature of the resin-bound substrate (5-Br-Trp) restricts conformational freedom. The catalyst must diffuse into the polymer matrix (e.g., polystyrene-PEG) to reach the aryl halide.

-

Transmetallation: This step requires a base to activate the boronic acid (forming a boronate species). In solid-phase peptide synthesis (SPPS), finding a solvent system that solubilizes the organic catalyst, the peptide-resin, and the inorganic base is critical.

The Solution: We utilize a biphasic-mimetic solvent system (DME/Ethanol/Water) combined with sSPhos .[1] The sulfonate group on sSPhos provides amphiphilic character, stabilizing the Pd species in the aqueous-organic interface within the swollen resin pores, effectively bridging the solubility gap.

Visualizing the Workflow

The following diagram outlines the integrated workflow from SPPS to Cleavage.

Figure 1: Operational workflow for on-resin Suzuki-Miyaura cross-coupling. Note the critical metal scavenging step prior to cleavage to prevent product contamination.

Critical Parameters & Reagent Selection

The Catalyst System

-

Palladium Source: Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) is preferred over Pd(PPh₃)₄. It is air-stable enough for weighing but reactive enough to initiate the cycle rapidly.

-

Ligand: sSPhos (Sodium 2'-dicyclohexylphosphino-2,6-dimethoxy-1,1'-biphenyl-3-sulfonate).

-

Why: Standard SPhos is excellent for sterically hindered biaryls, but sSPhos adds water solubility, crucial for penetrating the hydration shell of the peptide-resin matrix in aqueous buffers [1, 5].

-

The Base

-

Potassium Fluoride (KF) or K₃PO₄:

-

Why: Carbonate bases (Na₂CO₃) can sometimes cause base-catalyzed hydrolysis of sensitive ester linkages or epimerization if heating is prolonged. Fluoride (KF) is effective for activating boronic acids and is generally milder on the peptide backbone [5].

-

The Solvent[2]

-

DME/EtOH/H₂O (9:9:2):

Detailed Experimental Protocol

Prerequisites:

-

Resin: Rink Amide (or similar) loaded with peptide containing 5-Br-Trp.

-

Scale: 0.1 mmol peptide-resin.

-

Equipment: Microwave reactor (e.g., CEM Discover or Biotage Initiator) is highly recommended. Conventional heating requires longer times and risks degradation.

Step 1: Resin Preparation

-

Place 0.1 mmol of dry resin into a microwave-compatible reaction vial.

-

Swell the resin in DMF (3 mL) for 20 minutes.

-

Filter and wash with degassed DME (3 x 3 mL).

-

Critical: Oxygen is the enemy of Palladium. Sparge all solvents with Argon or Nitrogen for 15 minutes before use.

-

Step 2: Reagent Solution Preparation

Prepare the following stock solution in a separate vial under inert atmosphere. Amounts are calculated for 5 equivalents relative to resin loading to drive kinetics.

-

Aryl Boronic Acid: 0.5 mmol (5 equiv)

-

Pd₂(dba)₃: 0.01 mmol (0.1 equiv / 10 mol%)

-

sSPhos: 0.02 mmol (0.2 equiv / 20 mol%)

-

Note: A 1:2 Pd:Ligand ratio ensures the active catalytic species is formed.

-

-

Potassium Fluoride (KF): 0.4 mmol (4 equiv)

-

Solvent: 4 mL of DME/EtOH/H₂O (9:9:2 v/v/v).

Procedure: Dissolve KF in the water/EtOH portion first. Dissolve Pd, Ligand, and Boronic acid in the DME portion. Combine and sonicate briefly under Argon. The solution should be homogenous or a fine suspension.

Step 3: The Coupling Reaction

-

Add the Reagent Solution to the resin vial.

-

Seal the vial under Argon.

-

Microwave Irradiation:

-

Temperature: 120 °C

-

Time: 30 minutes

-

Power: Dynamic (Max 50-60W to prevent overheating hotspots).

-

Stirring: Medium (magnetic stir bar). Ensure the resin does not get pulverized; if using a fragile resin, use gas bubbling or oscillation if available.

-

Step 4: Washing & Metal Scavenging

After cooling to room temperature:

-

Drain the reaction mixture.

-

Wash resin sequence:

-

DMF (3 x 5 mL)

-

H₂O (3 x 5 mL) - Removes inorganic salts.

-

DMF (3 x 5 mL)

-

-

Palladium Removal (Crucial): Wash with 0.02 M Sodium Diethyldithiocarbamate (DTC) in DMF (3 x 5 min).

-

Visual Cue: The resin/solution may turn yellowish/brown as Pd is chelated. Repeat until the wash is clear.

-

-

Final Wash: DCM (3 x 5 mL), MeOH (3 x 5 mL), Et₂O (3 x 5 mL). Dry in vacuo.

Step 5: Cleavage & Analysis

-

Cleave using standard TFA cocktail (e.g., TFA/TIPS/H₂O 95:2.5:2.5) for 2 hours.

-

Precipitate in cold diethyl ether.

-

Analyze via HPLC-MS.

-

Success Metric: Look for the mass shift corresponding to the aryl group (MW of Boronic Acid - H₂ + H - Br).

-

Common Side Product: Debrominated Tryptophan (Trp-H). This indicates the catalytic cycle stalled after oxidative addition (hydride transfer).

-

Troubleshooting & Optimization

| Observation | Diagnosis | Corrective Action |

| Low Conversion (<20%) | Catalyst poisoning or poor swelling. | Increase temperature to 130°C (if resin allows). Switch to PEG-based resin (ChemMatrix). Increase catalyst loading to 20 mol%. |

| Debromination (Trp-H) | β-Hydride elimination or protodemetallation. | Reduce reaction time (try 15 min). Ensure solvent is strictly anhydrous except for the specific water ratio required. Increase Boronic Acid excess (to 10 equiv). |

| Black Resin | Pd precipitation (Pd black formation). | Insufficient ligand or oxygen leak. Increase Ligand:Pd ratio to 4:1. Re-degas all solvents. Perform extensive DTC washes. |

| Incomplete Coupling | Steric hindrance on Boronic Acid. | For ortho-substituted boronic acids, switch to Pd-PEPPSI-IPr catalyst (highly active for bulky substrates) [4]. |

Case Study: Peptide Stapling

A powerful application of this protocol is the creation of stapled peptides to stabilize alpha-helices.[1]

Design:

-

Incorporate 5-Br-Trp at position i.

-

Incorporate a boronic-acid containing unnatural amino acid (e.g., 4-borono-phenylalanine) at position i+4 or i+7.

-

Result: The on-resin SMC creates a biaryl macrocycle.

-

Outcome: Research indicates this specific staple type enhances proteolytic stability and cell permeability compared to linear analogs [5].

Figure 2: Schematic of macrocyclization (stapling) via intramolecular Suzuki-Miyaura coupling.

References

-

Suzuki-Miyaura Cross-Coupling of Bromotryptophan Derivatives at Ambient Temperature. Source: National Institutes of Health (NIH) / PubMed URL:[Link] Context: Discusses heterogeneous catalysts and ambient temperature conditions, providing a baseline for reactivity.

-

Enzymatic bromination of native peptides for late-stage structural diversification via Suzuki-Miyaura coupling. Source: bioRxiv URL:[Link] Context: Validates the utility of 5-Br-Trp as a handle for late-stage diversification.

-

On-Resin Synthesis and Late-Stage Functionalization of Macrocyclic Atosiban Mimetics via 5‑Iodo-1,4-triazoles. Source: National Institutes of Health (NIH) / PMC URL:[Link] Context: Demonstrates on-resin compatibility of SMC with complex peptide scaffolds and macrocyclization.[1]

-

Catalysts for Suzuki–Miyaura Coupling Reaction. Source: MDPI (Catalysts Journal) URL:[Link] Context: Provides a broad review of catalyst selection, supporting the choice of Pd-PEPPSI for difficult cases.

-

Peptide stapling by late-stage Suzuki–Miyaura cross-coupling. Source: National Institutes of Health (NIH) / PMC URL:[Link] Context:Primary Protocol Source. Explicitly details the Pd₂(dba)₃ / sSPhos / KF / Microwave method used in this guide.

Sources

Application Note: Fmoc Deprotection Conditions for Halogenated Amino Acids

Executive Summary

The incorporation of halogenated amino acids (e.g., 4-chloro-phenylalanine, 3-iodo-tyrosine, or

While the Fmoc (9-fluorenylmethoxycarbonyl) protecting group is standard in Solid-Phase Peptide Synthesis (SPPS), the basic conditions required for its removal pose specific risks to halogenated residues. This guide delineates the operational boundaries between Robust Aryl Halides and Labile Alkyl Halides , providing validated protocols to prevent common side reactions such as

Mechanistic Insight & Risk Assessment

The Core Mechanism: Fmoc Removal

Fmoc removal relies on a base-catalyzed E1cB elimination mechanism. The base abstracts the acidic proton from the fluorenyl ring (

-

Reagent: Secondary amines (Piperidine) act as both the base (to deprotonate) and the scavenger (to trap the reactive DBF intermediate).[1][2]

-

Risk: The basicity required for Fmoc removal can inadvertently trigger side reactions on the amino acid side chain.[1]

The Halogen Challenge: Aryl vs. Alkyl

The stability of the carbon-halogen bond under basic conditions is the determining factor for protocol selection.

| Feature | Aryl Halides (e.g., 4-I-Phe, 3-Cl-Tyr) | Alkyl Halides (e.g., |

| Hybridization | ||

| Bond Strength | High (C-Cl | Moderate to Low |

| Primary Risk | Racemization (during coupling, not deprotection) | |

| Base Sensitivity | Low (Stable to 20% Piperidine) | High (Sensitive to strong bases/long exposure) |

| Rec. Protocol | Protocol A (Standard) | Protocol B (Mild) |

Visualization: Competing Pathways

The following diagram illustrates the desired Fmoc deprotection versus the undesired side reaction (elimination) common in alkyl halides.

Figure 1: Mechanistic bifurcation. While aryl halides follow the green pathway, alkyl halides risk the red pathway (elimination) under prolonged basic exposure.

Experimental Protocols

Protocol A: Standard Deprotection (Aryl Halides)

Applicability: 4-Cl-Phe, 4-Br-Phe, 4-I-Phe, 3-Cl-Tyr, 3-I-Tyr. Rationale: Aryl halides are chemically robust against piperidine. The primary concern here is ensuring complete Fmoc removal without inducing aggregation, which these hydrophobic residues often promote.

Reagents:

-

Deprotection Solution: 20% (v/v) Piperidine in DMF (Dimethylformamide).[2][3][4][5][6]

-

Wash Solvent: DMF (HPLC Grade).

Step-by-Step Procedure:

-

Swell Resin: Ensure resin is swollen in DMF for 15 mins prior to reaction.

-

Initial Burst (Solvent Exchange): Add 20% Piperidine/DMF (approx. 5 mL/g resin).[4] Agitate for 2 minutes . Drain.

-

Note: This step removes the bulk of the Fmoc and prevents high concentrations of DBF from lingering.

-

-

Main Deprotection: Add fresh 20% Piperidine/DMF. Agitate for 8 minutes .

-

Wash: Drain and wash with DMF (

min).-

QC Check: Monitor UV absorbance at 301 nm (fulvene-piperidine adduct) if using an automated synthesizer.

-

Optimization for "Difficult" Sequences: If the halogenated residue is part of a hydrophobic patch causing aggregation (incomplete deprotection), add 0.1 M HOBt (1-Hydroxybenzotriazole) or 5% DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to the deprotection cocktail. Caution: Do NOT use DBU with alkyl halides.

Protocol B: Mild Deprotection (Alkyl Halides & Sensitive Analogs)

Applicability:

Reagents:

-

Option 1 (Recommended): 20% Piperidine in DMF (Kinetic Control).

-

Option 2 (Ultra-Mild): 5-10% Piperazine in DMF (requires longer time but lower

). -

Additive: 0.1 M HOBt (Suppresses aspartimide formation and racemization).

Step-by-Step Procedure (Kinetic Control Method):

-

Chill (Optional): If the sequence allows, perform the reaction at 15–20°C rather than standard 25°C.

-

Short Cycles: Instead of one long block, use multiple short bursts.

-

Cycle 1: 20% Piperidine/DMF for 30 seconds . Drain immediately.

-

Cycle 2: 20% Piperidine/DMF for 3 minutes . Drain.

-

-

Immediate Wash: Wash aggressively with DMF (

min) to remove all traces of base. -

Coupling: Proceed immediately to the next coupling step. Do not leave the resin in the "free amine" state (which is basic) for extended periods.

Data Summary & Troubleshooting

Comparative Stability Table

| Amino Acid Class | Stability in 20% Piperidine | Stability in 2% DBU | Recommended Max Temp |

| Phe(4-I) | High (> 24 hrs) | High | 50°C |

| Tyr(3-Cl) | High (> 24 hrs) | High | 50°C |

| Ala(3-Cl) | Low (< 30 mins) | Very Low (Elimination) | 25°C |

| Ala(3-Br) | Very Low (< 10 mins) | Unstable | 20°C |

Troubleshooting Guide

Issue 1: Mass spectrum shows [M-HCl] or [M-HBr] peak (Elimination).

-

Cause: Base exposure was too long or base was too strong (e.g., DBU used).

-

Solution: Switch to Protocol B . Use 5% Piperazine with 0.1 M HOBt. Ensure the deprotection time does not exceed 5 minutes total.

Issue 2: Incomplete Deprotection (Deletion sequences).

-

Cause: Halogenated amino acids are hydrophobic, leading to resin aggregation.

-

Solution: Use Protocol A but increase temperature to 40°C (only for Aryl halides) or add "Magic Mixture" (DCM/DMF/NMP 1:1:1 + 1% Triton X-100).

Issue 3: Loss of Halogen (Debromination/Deiodination).

-

Cause: Rare in Fmoc deprotection.[7] Usually caused by palladium contamination in vessels or light sensitivity (for Iodides).

-

Solution: Wrap reaction vessels in foil (protect from light). Ensure vessels are free of Pd traces from previous Alloc deprotections.

References

-

Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[1][4][6][7][][9] Chemical Reviews, 109(6), 2455-2504.

-

Coin, I., et al. (2007). "Deprotection reagents in Fmoc solid phase peptide synthesis: Moving away from piperidine?" Journal of Peptide Science, 13(1), 34-39.

-

Hachmann, J., & Lebl, M. (2006).[9] "Alternative to piperidine in Fmoc solid-phase synthesis." Journal of Combinatorial Chemistry, 8(2), 149.

-

Sigma-Aldrich. "Fmoc Solid Phase Peptide Synthesis - Protocol Guide."

-

CEM Corporation. "Handling Sensitive Acid-Labile and Halogenated Residues in SPPS."

Sources

- 1. chempep.com [chempep.com]

- 2. renyi.hu [renyi.hu]

- 3. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]

- 4. chem.uci.edu [chem.uci.edu]

- 5. peptide.com [peptide.com]

- 6. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 7. Lokey Lab Protocols: Fmoc [lokeylab.wikidot.com]

- 9. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Heck Reaction Conditions for 5-Bromo-Tryptophan on Solid Support

Abstract

This application note details a robust protocol for performing Heck cross-coupling reactions on 5-bromo-tryptophan (5-Br-Trp) residues anchored to solid support. While 5-Br-Trp is a versatile handle for peptide macrocyclization, fluorescent labeling, and stapling, its reactivity is often compromised by the heterogeneous nature of Solid-Phase Peptide Synthesis (SPPS). This guide addresses critical challenges—specifically Fmoc stability at elevated temperatures and catalyst aggregation inside the resin matrix. We present an optimized Pd(OAc)₂/P(o-tol)₃ system that ensures high conversion (>90%) while maintaining resin integrity.

Strategic Considerations & Mechanism

The "Fmoc Problem" and N-Terminal Capping

A critical oversight in many SPPS Heck protocols is the incompatibility of the Fmoc protecting group with standard cross-coupling conditions.

-

The Issue: Heck reactions typically require basic conditions (e.g., Triethylamine) and heat (

). While Fmoc is stable to tertiary amines at room temperature, elevated temperatures significantly accelerate base-induced -

The Solution: This protocol mandates N-terminal capping (acetylation or Boc-protection) prior to the Heck reaction. If chain elongation is required post-reaction, an orthogonal protecting group (e.g., Alloc) or specific "mild" Heck conditions (Jeffery conditions) must be employed.

Catalyst Selection: The Role of P(o-tol)₃

For solid-phase applications, the bulky ligand Tri(o-tolyl)phosphine [P(o-tol)₃] is superior to Triphenylphosphine (PPh₃).

-

Steric Bulk: The large cone angle of P(o-tol)₃ facilitates the formation of the active monoligated Pd(0) species, which is crucial for the oxidative addition into the sterically hindered C5-position of the indole ring.

-

Stability: It stabilizes the catalytic cycle against the formation of inactive Palladium black aggregates, a common issue within the solvated polymer matrix of resins like Wang or Rink Amide.

Reaction Mechanism on Solid Support

The reaction follows a Pd(0)/Pd(II) catalytic cycle adapted for the resin interface. The substrate (Resin-bound 5-Br-Trp) acts as the aryl halide.

Figure 1: Catalytic cycle of the Heck reaction on solid support. The cycle emphasizes the regeneration of Pd(0) using base to sponge up the HBr byproduct.

Materials & Equipment

Reagents

| Reagent | Grade/Spec | Role |

| Fmoc-Trp(5-Br)-OH | >98% HPLC | Substrate |

| Palladium(II) Acetate | Pd(OAc)₂ | Pre-catalyst |

| Tri(o-tolyl)phosphine | P(o-tol)₃ | Ligand |

| Triethylamine (TEA) | Anhydrous | Base |

| DMF | Anhydrous, amine-free | Solvent |

| Alkene | Acrylates, Styrenes | Coupling Partner |

| Resin | Rink Amide or Wang | Solid Support |

Equipment

-

Sealed pressure vial or microwave reactor vial (to prevent solvent evaporation at

). -

Shaker/Agitator with heating block (Do NOT use magnetic stir bars; they grind the resin).

Experimental Protocol

Step 1: Resin Loading & Peptide Assembly

Synthesize the peptide backbone using standard Fmoc-SPPS protocols.

-

Couple Fmoc-Trp(5-Br)-OH at the desired position.

-

Complete the peptide sequence.

-

CRITICAL: Remove the final N-terminal Fmoc group.

-

Capping: Acetylate the N-terminus to prevent side reactions.

-

Mix: Acetic Anhydride / DIPEA / DMF (1:2:7) for 20 mins.

-

Wash: DMF (3x), DCM (3x).

-

Step 2: The Heck Reaction Setup

Scale: 0.1 mmol resin loading.

-

Preparation: Place the resin (swelled in DMF) into a sealable glass reaction vial.

-

Catalyst Cocktail: In a separate vial, dissolve:

-

Pd(OAc)₂: 2.2 mg (0.01 mmol, 10 mol%)

-

P(o-tol)₃: 6.1 mg (0.02 mmol, 20 mol%)

-

Solvent: 1.5 mL Anhydrous DMF.

-

Note: Sonicate briefly until the solution is homogeneous (orange/brown).

-

-

Addition: Add the catalyst solution to the resin.

-

Reagents: Add:

-

Alkene (e.g., Methyl Acrylate): 0.5 mmol (5 equiv).

-

Triethylamine (TEA): 0.5 mmol (5 equiv).

-

-

Reaction: Seal the vial tightly. Agitate at

for 16 hours .-

Optimization: For microwave reactors, use

for 1 hour.

-

Step 3: Washing & Palladium Removal

Post-reaction washing is vital to remove trapped Pd species which can contaminate the final peptide.

-

Drain the reaction mixture.

-

Wash extensively with DMF (5 x 2 min).

-

Wash with 0.5% Sodium Diethyldithiocarbamate (DDC) in DMF (3 x 5 min).

-

Why: DDC is a potent heavy metal chelator that strips Pd from the resin beads.

-

-

Wash with DCM (5 x 2 min) to prepare for cleavage.

Step 4: Cleavage & Analysis

-

Treat resin with TFA/TIS/H₂O (95:2.5:2.5) for 2 hours.

-

Precipitate in cold diethyl ether.

-

Analyze via RP-HPLC (C18 column) and ESI-MS .

-

Success Indicator: Mass shift corresponding to the alkene addition (e.g., +84 Da for methyl acrylate minus HBr).

-

Workflow Visualization

Figure 2: Step-by-step workflow for solid-phase Heck reaction on Tryptophan.

Troubleshooting & Optimization

| Observation | Probable Cause | Corrective Action |

| Black Resin | Pd precipitation (Pd black formation). | Increase P(o-tol)₃ loading to 40 mol%. Ensure strictly anhydrous DMF. |

| Low Conversion | Steric hindrance or poor swelling. | Switch solvent to NMP.[1] Add 1 equiv of TBACl (Jeffery conditions) to stabilize anionic Pd species. |

| Complex Mixture | Fmoc cleavage (if not capped). | Ensure N-terminus is Acetylated or Boc-protected. Lower temp to |

| Indole N-Alkylation | Side reaction at Indole NH. | Use Boc-Trp(5-Br)-OH during synthesis to protect the indole nitrogen (cleaved during TFA step). |

References

-

Review of Heck Reaction on Solid Support: Bräse, S., et al. "Palladium-Catalysed Reactions in Solid Phase Organic Synthesis." Angewandte Chemie International Edition, vol. 44, no. 33, 2005, pp. 5188–5240. Link

-

P(o-tol)₃ Efficacy: Littke, A. F., & Fu, G. C. "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Angewandte Chemie International Edition, vol. 41, no. 22, 2002, pp. 4176–4211. Link

-

Tryptophan C-H Activation (Related): Preciado, S., et al. "Synthesis of C-2 Arylated Tryptophan Amino Acids and Related Compounds through Palladium-Catalyzed C–H Activation." The Journal of Organic Chemistry, vol. 78, no. 16, 2013, pp. 8129–8135. Link

-

Jeffery Conditions (Additives): Jeffery, T. "On the efficiency of tetraalkylammonium salts in Heck type reactions." Tetrahedron, vol. 52, no. 30, 1996, pp. 10113-10130. Link

-

General 5-Bromoindole Heck Conditions: BenchChem Application Note. "Heck Reaction of 5-Bromoindole." Link (Inferred from search context).

Sources

Application Note: Automated SPPS Cycles for Fmoc-5-bromo-L-tryptophan Incorporation

Enhancing Peptide Therapeutics through Halogenation: A Guide to Automated Synthesis

The strategic incorporation of non-canonical amino acids is a cornerstone of modern peptide drug development. Halogenated amino acids, in particular, have garnered significant interest for their ability to modulate the physicochemical properties of peptides, often leading to enhanced biological activity and improved pharmacokinetic profiles.[1] The introduction of a bromine atom onto the indole ring of tryptophan, for instance, can lead to improved binding affinities and increased stability.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the automated solid-phase peptide synthesis (SPPS) of peptides containing Fmoc-5-bromo-L-tryptophan. We will delve into the underlying chemical principles, provide detailed, field-proven protocols, and address potential challenges to ensure the successful synthesis of high-purity brominated peptides.

The electron-rich indole side chain of tryptophan is a versatile functional group that can participate in various biological interactions and is also a site for potential side reactions during peptide synthesis.[3] The 5-bromo substitution on the indole ring offers a unique modification that can enhance the therapeutic potential of peptides.[1] This guide will focus on the practical aspects of incorporating this valuable building block into peptide sequences using automated synthesizers, a technique that has become standard in peptide chemistry due to its efficiency and reproducibility.[4][5]

The Chemistry of Fmoc-5-bromo-L-tryptophan Incorporation

The incorporation of Fmoc-5-bromo-L-tryptophan into a growing peptide chain via automated SPPS follows the well-established principles of Fmoc chemistry. The synthesis cycle can be broken down into three key stages: Fmoc deprotection, amino acid coupling, and washing.

Fmoc Deprotection

The first step in each cycle is the removal of the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of the resin-bound peptide. This is typically achieved by treatment with a solution of a secondary amine, most commonly piperidine, in a polar aprotic solvent like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).[4][6] The reaction proceeds via a β-elimination mechanism, liberating the free amine and generating a dibenzofulvene-piperidine adduct. The completion of this step is critical for the subsequent coupling reaction and can be monitored in real-time on many automated synthesizers by measuring the UV absorbance of the fulvene adduct.[2]

Amino Acid Coupling

Following deprotection and thorough washing to remove residual piperidine, the Fmoc-5-bromo-L-tryptophan is introduced. The carboxylic acid of the amino acid is pre-activated to form a highly reactive species that readily couples with the free N-terminal amine of the growing peptide chain. Several classes of coupling reagents are available, with phosphonium and aminium/uronium salts being the most widely used in modern SPPS.[7] Reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) have proven to be highly efficient for the coupling of standard and modified amino acids, including Fmoc-5-bromo-L-tryptophan.[2][6][8] The activation is typically performed in situ in the presence of a tertiary base, such as N,N-diisopropylethylamine (DIPEA), to neutralize the protonated amine and facilitate the reaction.[8]

Washing

Thorough washing of the resin between the deprotection and coupling steps, and after the coupling is complete, is paramount to the success of the synthesis. The washing steps remove excess reagents, byproducts, and residual solvents, preventing their interference with subsequent reactions and ensuring the synthesis of a high-purity final product. DMF is the most commonly used solvent for washing in Fmoc-SPPS.[4]

Automated SPPS Workflow for Fmoc-5-bromo-L-tryptophan Incorporation

The following diagram illustrates the key steps in a typical automated SPPS cycle for the incorporation of Fmoc-5-bromo-L-tryptophan.

Caption: Automated SPPS cycle for Fmoc-5-bromo-L-tryptophan.

Detailed Protocols

The following protocols are provided as a starting point and may require optimization based on the specific peptide sequence and the automated synthesizer being used.

Table 1: Reagents and Solutions for Automated SPPS

| Reagent/Solution | Concentration/Composition | Purpose |

| Fmoc Deprotection Solution | 20% (v/v) Piperidine in DMF | Removal of the N-terminal Fmoc group |

| Wash Solvent | Anhydrous DMF | Washing the resin between steps |

| Coupling Reagent | 0.5 M HBTU in DMF | Activation of the amino acid |

| Activator Base | 2 M DIPEA in NMP | Neutralization and activation |

| Fmoc-5-bromo-L-tryptophan | 0.5 M solution in DMF | Amino acid to be incorporated |

Protocol 1: Automated SPPS Cycle for Fmoc-5-bromo-L-tryptophan Incorporation

This protocol is designed for a standard 0.1 mmol synthesis scale on a fully automated peptide synthesizer.

-

Resin Swelling: Swell the resin (e.g., Rink Amide resin, 0.1 mmol) in DMF for 30-60 minutes.

-

Initial Fmoc Deprotection: Perform an initial Fmoc deprotection of the resin by treating with 20% piperidine in DMF for 20 minutes.

-

Washing: Wash the resin with DMF (5 x 1 min).

-

Automated Synthesis Cycle:

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min).

-

Washing: Wash the resin with DMF (5 x 1 min).

-

Coupling:

-

Pre-activate a solution of Fmoc-5-bromo-L-tryptophan (3 equivalents), HBTU (2.9 equivalents), and DIPEA (6 equivalents) for 2-5 minutes.

-

Add the activated amino acid solution to the resin and couple for 45-60 minutes.

-

-

Washing: Wash the resin with DMF (5 x 1 min).

-

-

Monitoring: Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser (ninhydrin) test.[6] A negative test (yellow beads) indicates a complete reaction. If the test is positive (blue beads), a second coupling may be necessary.

-

Repeat Cycle: Repeat the automated synthesis cycle for each subsequent amino acid in the sequence.

Challenges and Mitigation Strategies: The Indole Side Chain

The indole ring of tryptophan is susceptible to oxidation and alkylation, particularly during the final cleavage and deprotection step, which is typically performed under strongly acidic conditions with trifluoroacetic acid (TFA).[2] The presence of the electron-withdrawing bromine atom in 5-bromo-tryptophan does not eliminate this risk. Therefore, the use of a scavenger cocktail during cleavage is essential to protect the indole nucleus from electrophilic attack by carbocations generated from the cleavage of side-chain protecting groups.[9][10]

Cleavage and Deprotection

For peptides containing tryptophan or its derivatives, a standard cleavage cocktail of TFA/triisopropylsilane (TIS)/water (95:2.5:2.5) is often sufficient.[6] However, for sequences that are particularly sensitive or contain other susceptible residues like methionine or cysteine, a more robust scavenger mixture may be required.[11][12]

Protocol 2: Cleavage and Deprotection of Peptides Containing 5-bromo-tryptophan

-

Final Fmoc Deprotection: Ensure the final N-terminal Fmoc group is removed by treating the resin with 20% piperidine in DMF for 20 minutes.[13]

-

Resin Washing and Drying: Wash the peptide-resin thoroughly with DMF, followed by dichloromethane (DCM), and dry the resin under vacuum for at least 1 hour.

-

Cleavage Cocktail Preparation: Prepare a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% dithiothreitol (DTT).[6] DTT is recommended as a scavenger for tryptophan-containing peptides.[6]

-

Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin) and allow the reaction to proceed at room temperature for 2-3 hours with occasional swirling.[14]

-

Peptide Precipitation: Filter the resin and collect the TFA solution. Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.

-

Isolation and Purification: Centrifuge the precipitated peptide, decant the ether, and wash the peptide pellet with cold ether. Dry the crude peptide under vacuum. The peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Analytical Characterization

The successful incorporation of 5-bromo-L-tryptophan and the purity of the final peptide should be confirmed by analytical techniques such as RP-HPLC and mass spectrometry.[15] The characteristic absorption spectrum of the tryptophan indole ring can also be used to aid in the identification of tryptophan-containing peptides.[16]

Conclusion

The automated solid-phase synthesis of peptides containing Fmoc-5-bromo-L-tryptophan is a robust and efficient method for generating novel peptide therapeutics with potentially enhanced pharmacological properties. By understanding the underlying chemistry, adhering to optimized protocols, and implementing appropriate strategies to mitigate side reactions, researchers can successfully incorporate this valuable non-canonical amino acid into their peptide sequences. The protocols and guidelines presented in this application note provide a solid foundation for the synthesis and purification of high-purity 5-bromo-tryptophan-containing peptides, paving the way for further exploration of their therapeutic potential.

References

-

Nowick, J.S. (2017). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]

-

By Inquisition. (2023, August 11). Introduction To The FMOC Approach: solid phase peptide syntheses. YouTube. [Link]

-

Kowalski, J. R., & Lajoie, G. A. (1998). de novo Sequencing and Disulfide Mapping of a Bromotryptophan-Containing Conotoxin by Fourier Transform Ion Cyclotron Resonance Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 9(12), 1234–1238. [Link]

-

Worrell, B. T., Malik, J. A., & Finke, R. G. (2013). Programming Hydrogel Mechanics via Sequence-Controlled Polymerization Using Peptide Self-Assembly. Journal of the American Chemical Society, 135(44), 16298–16301. [Link]

-

Ielo, L., Holzer, W., & Pace, V. (2018). Synthesis of ( S)-5,6-dibromo-tryptophan derivatives as building blocks for peptide chemistry. Molecules, 23(8), 2049. [Link]

-

Zhang, R. K., & Arnold, F. H. (2022). Engaging Unstabilized Alkyl Radicals with Pyridoxal Radical Biocatalysis: Enantiodivergent Synthesis of Aliphatic Non-Canonical Amino Acids. Journal of the American Chemical Society, 144(5), 2231–2240. [Link]

-

Bechara, C., Pallerla, M., & Sagan, S. (2012). Tryptophan within basic peptide sequences triggers glycosaminoglycan-dependent endocytosis. The FASEB Journal, 26(12), 5025–5037. [Link]

-

National Center for Biotechnology Information. 5-Bromo-DL-tryptophan. PubChem Compound Database. [Link]

-

Harvey, A. (2021). cyclic peptide natural products linked via the tryptophan side chain. Natural Product Reports, 38(11), 2056–2078. [Link]

-

Chen, Y., & Barkley, M. D. (1998). Peptide Sequence and Conformation Strongly Influence Tryptophan Fluorescence. Biochemistry, 37(28), 9976–9982. [Link]

-

El-Agroudy, N. N., et al. (2020). Characterization of tryptophan-containing dipeptides for anti-angiogenic effects. Acta Physiologica, 230(4), e13556. [Link]

-

Aapptec. Cleavage Cocktails; Reagent B. [Link]

-

Aapptec. Synthesis Notes. [Link]

-

Jimenez, E. C., Watkins, M., & Olivera, B. M. (2004). Multiple 6-bromotryptophan residues in a sleep-inducing peptide. Biochemistry, 43(38), 12343–12348. [Link]

-

Singh, S., & Kumar, V. (2022). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. International Journal of Science and Research Archive, 7(2), 065-077. [Link]

-

Bachem. (2020, November 30). Cost-efficient and green manufacturing of peptides thanks to Molecular Hiving technology™. YouTube. [Link]

-

Anaspec. Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. [Link]

-

Chang, J. Y. (1993). Identification of peptides containing tryptophan, tyrosine, and phenylalanine using photodiode-array spectrophotometry. Analytical Biochemistry, 209(2), 253–259. [Link]

-

Schiewe, J., & Mahler, H. C. (2018). Stability of Tryptophan in Parenteral Amino Acid Solutions: Identification of Degradation Products and Development of HPLC Analysis Methods. Pharmaceutical Research, 35(11), 215. [Link]

-

Packman, L. C. (1995). Resin effects in solid-phase peptide synthesis. Enhanced purity of tryptophan-containing peptides through two-step cleavage of side chain protecting groups and peptide–resin linkage. Journal of the Chemical Society, Chemical Communications, (23), 2369-2370. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. The tryptophan connection: cyclic peptide natural products linked via the tryptophan side chain - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 4. chem.uci.edu [chem.uci.edu]

- 5. m.youtube.com [m.youtube.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Peptide Design: Principles & Methods | Thermo Fisher Scientific - UK [thermofisher.com]

- 8. de novo Sequencing and Disulfide Mapping of a Bromotryptophan-Containing Conotoxin by Fourier Transform Ion Cyclotron Resonance Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]

- 10. peptide.com [peptide.com]

- 11. peptide.com [peptide.com]

- 12. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. researchgate.net [researchgate.net]

- 15. ijsra.net [ijsra.net]

- 16. Identification of peptides containing tryptophan, tyrosine, and phenylalanine using photodiode-array spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Peptide Macrocyclization via Negishi Coupling of Brominated Tryptophan

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Expanding the Macrocyclic Peptide Toolbox with Negishi Coupling

Macrocyclic peptides have emerged as a compelling class of therapeutics, bridging the gap between small molecules and large biologics. Their constrained conformation often leads to enhanced metabolic stability, higher binding affinity, and improved selectivity for challenging drug targets such as protein-protein interactions.[1] A key challenge in harnessing their full potential lies in the development of robust and versatile macrocyclization strategies. While traditional methods like lactamization are widely used, they can be challenging for certain peptide sequences.[2] This has spurred the exploration of transition-metal-catalyzed cross-coupling reactions to forge carbon-carbon bonds within a peptide scaffold.

This application note provides a detailed guide to the use of the Negishi cross-coupling reaction for the macrocyclization of peptides containing a brominated tryptophan residue. This powerful reaction forms a C(sp²)-C(sp³) or C(sp²)-C(sp²) bond between an organozinc reagent and an organic halide, catalyzed by a palladium or nickel complex.[3] Its high functional group tolerance and effectiveness under relatively mild conditions make it an attractive, albeit underutilized, tool in peptide chemistry.[4] Herein, we present the theoretical underpinnings, detailed experimental protocols, and practical considerations for employing this strategy in both solution-phase and solid-phase synthesis, empowering researchers to generate novel and diverse macrocyclic peptide libraries.

Theoretical Framework: The Negishi Catalytic Cycle in Peptide Macrocyclization

The intramolecular Negishi coupling of a peptide containing a brominated tryptophan and a terminal alkyl iodide (to form the organozinc reagent) proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the bromotryptophan residue within the peptide chain, forming a Pd(II) intermediate.

-

Transmetalation: The organozinc moiety, generated from a terminal iodo-amino acid or another functionalized handle on the peptide, transfers its organic group to the palladium center, displacing the halide.

-

Reductive Elimination: The two organic groups on the palladium center couple, forming the new carbon-carbon bond that constitutes the macrocyclic linkage. This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.

Figure 1: Catalytic cycle of the intramolecular Negishi coupling for peptide macrocyclization.

Part 1: Solution-Phase Intramolecular Negishi Macrocyclization

Solution-phase synthesis offers flexibility in reaction optimization and is often preferred for complex cyclizations or when larger quantities of the final product are required. The following protocol is adapted from the successful synthesis of the cyclic tripeptide K-13 by Jackson and coworkers, which demonstrates the feasibility of this approach on a functionalized peptide backbone.[3]

Protocol 1: Synthesis of the Linear Peptide Precursor

The linear peptide containing a brominated tryptophan at one terminus and an iodo-functionalized amino acid at the other is synthesized using standard solution-phase or solid-phase peptide synthesis (SPPS) techniques. For this protocol, we will assume the peptide has been synthesized, purified, and is ready for cyclization.

Protocol 2: Generation of the Peptidic Organozinc Reagent and Intramolecular Cyclization

Materials:

-

Linear peptide precursor (containing brominated tryptophan and a terminal iodo-amino acid)

-

Activated Zinc dust

-

1,2-Dibromoethane

-

Trimethylsilyl chloride (TMSCl)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃) or other suitable phosphine ligand

-

Anhydrous, degassed reaction vessel

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

Zinc Activation: In a flame-dried, two-necked flask under an inert atmosphere, add activated zinc dust (10 eq.). Add a small volume of anhydrous DMF and heat to 60 °C. Add 1,2-dibromoethane (0.2 eq.) and TMSCl (0.1 eq.) and stir for 30 minutes. Cool the suspension to room temperature.

-

Organozinc Formation: Dissolve the linear peptide precursor (1 eq.) in anhydrous DMF. Slowly add this solution to the activated zinc suspension. Stir the reaction mixture at room temperature for 2-4 hours. The formation of the organozinc reagent can be monitored by quenching a small aliquot with a proton source and analyzing by LC-MS.

-

Catalyst Preparation: In a separate flame-dried flask under an inert atmosphere, prepare the Pd(0) catalyst in situ. Add Pd(OAc)₂ (0.1 eq.) and PPh₃ (0.4 eq.) to anhydrous DMF. Stir the mixture at room temperature for 20-30 minutes until a homogenous solution is formed.

-

Intramolecular Coupling: Slowly add the freshly prepared organozinc reagent solution to the palladium catalyst solution via a cannula.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the cyclization by LC-MS. The reaction is typically complete within 12-24 hours.

-

Work-up and Purification: Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride. Dilute the mixture with ethyl acetate and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude cyclic peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Table 1: Representative Reaction Parameters for Solution-Phase Negishi Macrocyclization

| Parameter | Value | Rationale |

| Peptide Concentration | 0.01 - 0.05 M | Lower concentrations favor intramolecular cyclization over intermolecular oligomerization. |

| Zinc Equivalents | 10 eq. | A large excess ensures complete formation of the organozinc reagent. |

| Pd(OAc)₂ Loading | 5 - 10 mol% | A typical catalyst loading for cross-coupling reactions. |

| Ligand | PPh₃, P(o-tol)₃ | Triphenylphosphine is a common and effective ligand. More electron-rich or bulky ligands may improve yields in some cases. |

| Solvent | Anhydrous DMF | DMF is an excellent solvent for both peptides and organozinc reagents, and it can stabilize the organozinc species.[4] |

| Temperature | Room Temperature | Mild conditions help to preserve the stereochemical integrity of the amino acids. |

| Reaction Time | 12 - 24 hours | Reaction times can vary depending on the peptide sequence and ring size. |

Part 2: Solid-Phase Intramolecular Negishi Macrocyclization

Solid-phase synthesis (SPS) offers the advantage of simplified purification, as excess reagents and byproducts can be washed away from the resin-bound product.[5] This can be particularly beneficial for the synthesis of peptide libraries.

Workflow for Solid-Phase Negishi Macrocyclization

Figure 2: General workflow for solid-phase Negishi macrocyclization.

Protocol 3: On-Resin Negishi Macrocyclization

-

Peptide Synthesis: Assemble the linear peptide on a suitable resin using standard Fmoc-based SPPS. Incorporate the brominated tryptophan and the iodo-amino acid at the desired positions.

-

Resin Preparation: After synthesis, thoroughly wash the resin-bound peptide with dichloromethane (DCM) and then with anhydrous DMF.

-

Organozinc Formation: Swell the resin in anhydrous DMF. In a separate flask, prepare the organozinc reagent from a suitable precursor (e.g., an iodoalkyl derivative) and activated zinc, as described in Protocol 2. Alternatively, for a side-chain to side-chain cyclization, the organozinc can be formed directly on a resin-bound iodo-functionalized side chain.

-

On-Resin Coupling: Add the palladium catalyst solution (prepared as in Protocol 2) to the swollen resin, followed by the organozinc reagent solution. Gently agitate the resin slurry under an inert atmosphere at room temperature.

-

Reaction Monitoring: Monitor the reaction by cleaving a small amount of peptide from a few resin beads and analyzing by LC-MS.

-

Washing and Cleavage: Once the reaction is complete, wash the resin thoroughly with DMF, DCM, and methanol to remove residual catalyst and reagents. Dry the resin and cleave the cyclic peptide from the solid support using a standard cleavage cocktail (e.g., TFA/TIS/H₂O).

-

Purification: Purify the crude cyclic peptide by RP-HPLC.

Expert Insights and Troubleshooting

| Challenge | Potential Cause | Recommended Solution |

| Low Cyclization Yield | - Incomplete organozinc formation- Catalyst deactivation- Steric hindrance in the peptide backbone | - Ensure zinc is fully activated and use a sufficient excess.- Use degassed solvents and maintain an inert atmosphere. Consider using a more robust ligand.- Optimize the peptide sequence to include turn-inducing residues (e.g., Gly, Pro) near the cyclization site. |

| Racemization | - Basic conditions or elevated temperatures | - Perform the reaction at room temperature or below.- Avoid the use of strong bases. |

| Side Reactions | - β-hydride elimination from the organozinc reagent- Homocoupling of the organozinc reagent | - Use an organozinc reagent that lacks β-hydrogens if possible.- Add the organozinc reagent slowly to the catalyst solution. |

| Poor Solubility of Linear Peptide | - Aggregation of the peptide precursor | - Use DMF or a mixture of DMF with other polar aprotic solvents (e.g., NMP).- Consider performing the cyclization at a slightly elevated temperature (e.g., 40-50 °C), while monitoring for racemization. |

Conclusion: A Versatile Strategy for Novel Macrocycles

The Negishi coupling of brominated tryptophan offers a powerful and versatile method for the synthesis of novel macrocyclic peptides. By forming a stable carbon-carbon bond, this strategy provides access to unique cyclic architectures that are not readily accessible through traditional macrocyclization techniques. The protocols and insights provided in this application note serve as a comprehensive guide for researchers to successfully implement this methodology in their drug discovery and chemical biology programs. With careful optimization of reaction conditions and consideration of the peptide sequence, the Negishi coupling can be a valuable addition to the peptide chemist's toolbox for the creation of next-generation macrocyclic therapeutics.

References

- Bock, J. E., Gavenonis, J., & Kritzer, J. A. (2013). Getting in the loop: methods for making and screening cyclic peptide libraries. ACS chemical biology, 8(3), 488–497.

-

Nolasco, L., Perez Gonzalez, M., Caggiano, L., & Jackson, R. F. W. (2009). Application of Negishi cross-coupling to the synthesis of the cyclic tripeptides OF4949-III and K-13. The Journal of organic chemistry, 74(21), 8280–8289. [Link]

- Negishi, E. I. (1982). Palladium- or nickel-catalyzed cross coupling. A new selective method for carbon-carbon bond formation. Accounts of Chemical Research, 15(11), 340-348.

- Whitty, A., & Borysenko, C. W. (2018). Macrocyclic peptides as drug candidates: Recent progress and remaining challenges. Journal of medicinal chemistry, 61(6), 2166–2210.

- Camarero, J. A., Cairó, J. J., Giralt, E., & Andreu, D. (1995). Solution versus solid-phase cyclization strategies for large sidechain lactam-bridged peptides: a comparative study. Journal of peptide science, 1(4), 241–250.

- Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular biotechnology, 33(3), 239–254.

- Knochel, P., & Jones, P. (Eds.). (1999). Organozinc reagents: a practical approach. Oxford University Press.

- Cai, C., Liu, S., & Wang, H. (2022). Peptide Macrocyclization Through Palladium-Catalyzed Late-Stage C-H Activation. In Methods in Molecular Biology (Vol. 2371, pp. 31-42). Humana, New York, NY.

- White, C. J., & Yudin, A. K. (2011). Contemporary strategies for peptide macrocyclization.

- Jackson, R. F. W., & Turner, D. (1995). A new approach to the synthesis of dipeptides with unnatural amino acids using organozinc chemistry. Journal of the Chemical Society, Perkin Transactions 1, (13), 1639-1640.

- Humphrey, J. M., & Chamberlin, A. R. (1997). Chemical synthesis of natural product peptides: coupling methods for the incorporation of noncoded amino acids into peptides. Chemical reviews, 97(6), 2243–2266.

- Fairlie, D. P., & Dantas de Oliveira, G. (2021). Macrocyclization strategies for cyclic peptides and peptidomimetics. MedChemComm, 12(5), 809-840.

Sources

- 1. youtube.com [youtube.com]

- 2. Solution versus solid-phase cyclization strategies for large sidechain lactam-bridged peptides: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Application of Negishi cross-coupling to the synthesis of the cyclic tripeptides OF4949-III and K-13 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. scispace.com [scispace.com]

Troubleshooting & Optimization

Technical Support Center: Reducing Racemization of Halogenated Tryptophan

This guide outlines advanced protocols for minimizing racemization when incorporating halogenated tryptophan derivatives (e.g., 5-Cl-Trp, 6-Cl-Trp, 7-Br-Trp) during Solid-Phase Peptide Synthesis (SPPS).

Core Mechanism & Challenge

Why does Halogenated Tryptophan Racemize?

The primary driver of racemization in halogenated tryptophan is base-catalyzed

-

Inductive Effect: Halogens (Cl, Br, F) are electron-withdrawing groups (EWG). When attached to the indole ring, they pull electron density away from the aromatic system.

-

Acidity Increase: This electron deficiency propagates to the

-carbon, significantly increasing the acidity of the -

Oxazolone Formation: During activation, the activated ester can cyclize to form an oxazolone (azlactone). The

-proton of this intermediate is highly acidic. -

Base Sensitivity: In the presence of tertiary bases (DIPEA, NMM) commonly used with uronium reagents (HATU, HBTU), the labile

-proton is abstracted, forming a planar enolate. Reprotonation occurs non-stereoselectively, yielding a racemic mixture (L- and D- isomers).

Visualizing the Pathway

Figure 1: Mechanism of base-catalyzed racemization in activated halogenated tryptophan.[1]

Troubleshooting Guide

Issue 1: High levels of D-isomer detected after coupling

Diagnosis: The coupling environment is too basic or the activation is too slow, allowing time for oxazolone formation and proton abstraction.

-

Step 1: Switch Coupling Reagents.

-